molecular formula C22H15ClN2O3 B2806299 N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)nicotinamide CAS No. 923218-01-3

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)nicotinamide

Cat. No.: B2806299
CAS No.: 923218-01-3
M. Wt: 390.82
InChI Key: DXTNVFJKAAJOLC-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is a useful research compound. Its molecular formula is C22H15ClN2O3 and its molecular weight is 390.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)nicotinamide derivatives, specifically those containing the nicotinamide moiety, have been explored for their antimicrobial properties. For instance, compounds prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, which are structurally related to nicotinamide, showed significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal species. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have also been investigated for their corrosion inhibition properties. A study on the corrosion inhibition effect of various nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated their effectiveness in suppressing corrosion. The inhibitors operated by forming a protective layer on the steel surface, showcasing their utility in industrial applications to enhance material durability (Chakravarthy, Mohana, & Kumar, 2014).

Structural Characterization and Inhibition Mechanisms

Structural characterization and understanding the inhibition mechanisms of nicotinamide derivatives offer insights into their biological activities. The structural analysis of 2-nicotinamido-1,3,4-thiadiazole, a compound related to nicotinamide, provided detailed insights into its potential as an aquaporin inhibitor, highlighting its applications in regulating water transport in biological systems (Burnett, Johnston, & Green, 2015).

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c1-13-18-9-8-17(25-22(27)15-3-2-10-24-12-15)11-19(18)28-21(13)20(26)14-4-6-16(23)7-5-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNVFJKAAJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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